4-({[(4-tert-Butylcyclohexyl)oxy]carbonyl}oxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(4-tert-Butylcyclohexyl)oxy]carbonyl}oxy)benzoic acid is an organic compound with a complex structure It is characterized by the presence of a benzoic acid moiety linked to a tert-butylcyclohexyl group through an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-tert-Butylcyclohexyl)oxy]carbonyl}oxy)benzoic acid typically involves the esterification of 4-tert-butylcyclohexanol with benzoic acid derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-({[(4-tert-Butylcyclohexyl)oxy]carbonyl}oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-({[(4-tert-Butylcyclohexyl)oxy]carbonyl}oxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({[(4-tert-Butylcyclohexyl)oxy]carbonyl}oxy)benzoic acid involves its interaction with specific molecular targets. The ester linkage and aromatic ring allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylcyclohexyl acetate
- 4-tert-Butylcyclohexanol
- 4-tert-Butylbenzoic acid
Uniqueness
4-({[(4-tert-Butylcyclohexyl)oxy]carbonyl}oxy)benzoic acid is unique due to its specific ester linkage and the presence of both a cyclohexyl and benzoic acid moiety
Properties
CAS No. |
90293-88-2 |
---|---|
Molecular Formula |
C18H24O5 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-(4-tert-butylcyclohexyl)oxycarbonyloxybenzoic acid |
InChI |
InChI=1S/C18H24O5/c1-18(2,3)13-6-10-15(11-7-13)23-17(21)22-14-8-4-12(5-9-14)16(19)20/h4-5,8-9,13,15H,6-7,10-11H2,1-3H3,(H,19,20) |
InChI Key |
CGQQEGLBWNAXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)OC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.